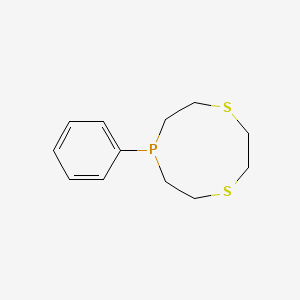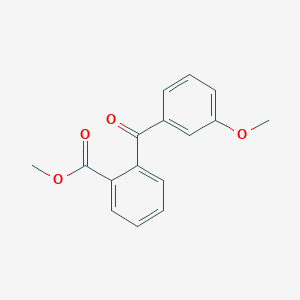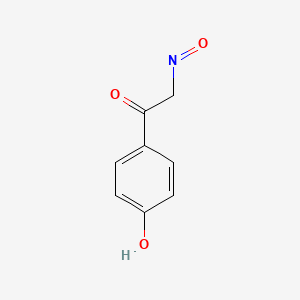
7-Phenyl-1,4,7-dithiaphosphonane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Phenyl-1,4,7-dithiaphosphonane is a chemical compound with the molecular formula C_8H_9PS_2 It is a member of the dithiaphosphonane family, characterized by the presence of sulfur and phosphorus atoms in its structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Phenyl-1,4,7-dithiaphosphonane typically involves the reaction of phenylphosphonous dichloride with a dithiol compound under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature range of 0-50°C. The reaction can be represented as follows:
PhPCl2+RSH→PhP(SR)2+2HCl
where Ph represents the phenyl group and RSH is the dithiol compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as distillation or recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
7-Phenyl-1,4,7-dithiaphosphonane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert it back to the parent phosphine.
Substitution: The phenyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H_2O_2) and oxygen (O_2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH_4) are used.
Substitution: Reagents like halogens (Cl_2, Br_2) and nucleophiles (NH_3, OH^-) are employed.
Major Products
The major products formed from these reactions include phosphine oxides, substituted phosphines, and various organophosphorus compounds.
Aplicaciones Científicas De Investigación
7-Phenyl-1,4,7-dithiaphosphonane has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 7-Phenyl-1,4,7-dithiaphosphonane involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with metal ions, which can then participate in catalytic processes. The sulfur and phosphorus atoms in its structure play a crucial role in its reactivity and binding affinity.
Comparación Con Compuestos Similares
Similar Compounds
Phenylphosphine: Similar in structure but lacks the sulfur atoms.
Dithiophosphoric acid: Contains sulfur and phosphorus but has a different arrangement of atoms.
Triphenylphosphine: Contains three phenyl groups attached to phosphorus.
Uniqueness
7-Phenyl-1,4,7-dithiaphosphonane is unique due to the presence of both sulfur and phosphorus atoms in its structure, which imparts distinct chemical properties and reactivity. Its ability to form stable complexes with metals and participate in various chemical reactions makes it a valuable compound in research and industrial applications.
Propiedades
Número CAS |
146719-81-5 |
|---|---|
Fórmula molecular |
C12H17PS2 |
Peso molecular |
256.4 g/mol |
Nombre IUPAC |
7-phenyl-1,4,7-dithiaphosphonane |
InChI |
InChI=1S/C12H17PS2/c1-2-4-12(5-3-1)13-6-8-14-10-11-15-9-7-13/h1-5H,6-11H2 |
Clave InChI |
IJZYUAWFEAILKH-UHFFFAOYSA-N |
SMILES canónico |
C1CSCCSCCP1C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![N,N-Bis[2-(ethylsulfanyl)ethyl]-3-(triethoxysilyl)propan-1-amine](/img/structure/B12557494.png)

![Silane, [4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]phenyl]trimethyl-](/img/structure/B12557501.png)




![N''-{2-[2-(2-Hydroxyethoxy)ethoxy]ethyl}guanidine](/img/structure/B12557521.png)
![Dimethyl (3R)-3-[(ethoxycarbonyl)amino]hexanedioate](/img/structure/B12557524.png)
